Compound Description: Afatinib (BIBW 2992) is a potent, irreversible ErbB family blocker that has shown promising results in treating various cancers. It exhibits significant biological activities in medicine. []
Compound Description: This class of compounds represents a series of chiral 3-(piperidin-3-yl)-1H-indole derivatives synthesized and characterized for their stereochemical properties. []
TG100435 and TG100855
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, while TG100855 is its primary N-oxide metabolite. Both compounds exhibit potent inhibitory activity against various tyrosine kinases, including Src family kinases. [, ]
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines
Compound Description: These two series of compounds were designed as potential acetylcholine esterase inhibitors. Notably, the N-(1-benzylpiperidin-4-yl)quinazolin-4-amines exhibited significant AChE inhibitory activity. []
Compound Description: Compound 37d is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, showing promising activity against hematological malignancies. It exhibits potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating its potential as an anti-cancer agent. []
Compound Description: This specific quinazolin-4-amine derivative has been structurally characterized by X-ray crystallography, revealing key features of its molecular geometry and intermolecular interactions in the solid state. []
Compound Description: This compound is a highly selective PDE10A inhibitor discovered through structure-activity relationship studies based on the PDE5 inhibitor avanafil. Its discovery highlights the potential for leveraging existing drug libraries to identify new leads for related targets. []
2-phenyl-3-substituted quinazolin-4(3H)-ones
Compound Description: This class of compounds, featuring various substituents at the 3-position of the quinazolin-4(3H)-one scaffold, has been investigated for its analgesic, anti-inflammatory, and antibacterial activities. [, ]
Compound Description: These two series of N-methyl 2, 3 -disubstituted quinazolin-4-ones were investigated as potential anticancer agents targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. []
Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR) with potential therapeutic applications in treating depression and addiction disorders. [, ]
Compound Description: This series of thiosemicarbazide derivatives, based on the 3-benzyl-4-oxo-3H-quinazolin-2-yl scaffold, were synthesized and evaluated for their antimicrobial activities, showcasing the potential of quinazoline-based compounds as antimicrobial agents. [, , ]
Compound Description: These compounds represent a novel class of antifolate thymidylate synthase inhibitors, demonstrating the potential of quinazoline-based compounds as anticancer agents targeting specific enzymes involved in nucleotide synthesis. []
Compound Description: These hybrid compounds, incorporating 2‐mercapto‐3‐arylquinazolin‐4(3H)‐ones with coumarin moieties, exhibited promising antibacterial activities, highlighting the potential of combining different pharmacophores to develop new antimicrobial agents. []
Compound Description: These 1, 3-thiazole connected quinazolin-4-one derivatives were found to possess anti-tubercular activity against Mycobacterium tuberculosis H37RV using the microplate alamar blue assay method. []
(4S/4R)-4-[(3R/3S)-1-(2-aryl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, (3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl]-1-N-aryl)pyrrolidine-2,5-diones, and 2-[(4S,4’S/4R,4’R)-2’,5’-dioxo-2,3,5,6,7,8-hexahydro-1H-spiro[acridine-4,3’-pyrrolidin]-4’-yl]-N-aryl-acetamide
Compound Description: These hydroacridine (quinoline) derivatives were investigated for their potential biological activity as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsant agents. []
Compound Description: These quinazoline derivatives were identified as dual inhibitors of wild-type and C481S mutant Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and chronic lymphocytic leukemia. []
3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine (AT791) and 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole (E6446)
Compound Description: AT791 and E6446 are small molecule inhibitors of Toll-like receptors (TLRs) 7 and 9, which are implicated in autoimmune diseases like lupus. These compounds provide a starting point for developing new therapies for autoimmune disorders. []
Compound Description: This class of tricyclic compounds, featuring a 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazoline core, was accessed through an intramolecular oxetane ring-opening reaction. The developed synthetic methodology allows for the preparation of diversely substituted analogs, expanding the chemical space of this class of medicinally relevant scaffolds. []
Compound Description: This series of carboxamidine derivatives, incorporating a 4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino moiety at the carboxamidine nitrogen, were synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. These findings highlight the potential of quinazoline-based compounds as broad-spectrum antimicrobial agents. []
Compound Description: SRI-29574 is a novel allosteric dopamine transporter (DAT) ligand that partially inhibits dopamine, serotonin, and norepinephrine uptake. []
Compound Description: UR-DEBa176 is a 2,4-diaminopyrimidine-type radioligand used in binding studies at the human, mouse, and rat histamine H4 receptors (H4Rs). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Defactinib (a new drug) blocks substances (proteins) in the body, called focal adhesionkinase. FAK inhibitors are drugs that can block these proteins.
Defactinib (orally bioavailable, small-molecule focal adhesive kinase [FAK] inhibitor) has potential antiangiogenic or antineoplastic effects.
Defactinib is being investigated as a treatment for Malignant Pleural Mesothelioma.
Mechanism of action of Defactinib
Focal adhesion-kinase (FAK), a nonreceptor tyrosinekinase, plays a crucial role in many oncogenic pathways. The maximum inhibition of FAK autophosphorylation is achieved at 10 uM. It is less effective against PYK2. Although it does not cause cytotoxicity, Defactinib restores taxane-resistant cell chemosensitivity to paclitaxel. It is orally available and can inhibit FAK.
Defactinib inhibits FAK. This could prevent integrin-mediated activation of many downstream signal transduction pathways, including PI3K/Akt and RAS/MEK/ERK. Thus, it may inhibit tumor cell migration, proliferation, survival, and angiogenesis. FAK, a signal transducer of integrins and a tyrosine-kinase, is usually activated through binding to integrins within the extracellular matrix (ECM). However, this may be increased or activated in certain tumor cell types.
Bioactivity of defactinib
Defactinib paclitaxel combined with HeyA8 cells decreases proliferation and promotes apoptosis. Defactinib (50mg/kg p.o. Enhances tumor growth inhibition using paclitaxel
Uses of defactinib
A potent inhibitor of FAK. Prevents tumor spread and invasion; preferentially targets tumor stem cells in mouse xenograft models.